molecular formula C6H9NO B2387172 2-(1-Methoxycyclopropyl)acetonitrile CAS No. 2111348-24-2

2-(1-Methoxycyclopropyl)acetonitrile

Cat. No.: B2387172
CAS No.: 2111348-24-2
M. Wt: 111.144
InChI Key: IDSMTFJZCYPNBY-UHFFFAOYSA-N
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Description

2-(1-Methoxycyclopropyl)acetonitrile is a chemical compound that belongs to the class of nitriles. It has a molecular formula of C6H9NO and is known for its potential therapeutic and industrial applications. This compound has gained significant attention in the scientific community due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methoxycyclopropyl)acetonitrile typically involves the reaction of 1-bromomethyl cyclopropyl methanol with cyanide under alkaline conditions . The process begins with the addition of 3-bromo-neopentyl alcohol in an organic solvent, followed by a reflux reaction with zinc powder and a basic catalyst. After the reaction, the temperature is reduced, and alkaline air is introduced for post-processing. The resulting compound, 1-bromomethyl cyclopropyl methanol, is then reacted with cyanide to produce this compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The post-processing steps are designed to be environmentally friendly and cost-effective, making the method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methoxycyclopropyl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions include primary amines, oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(1-Methoxycyclopropyl)acetonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including its use in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Methoxycyclopropyl)acetonitrile involves its interaction with molecular targets and pathways within biological systems. The nitrile group can undergo nucleophilic attack, leading to the formation of reactive intermediates that interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1-Methoxycyclopropyl)acetonitrile include:

    Acetonitrile: A simple nitrile with a wide range of applications in organic synthesis and as a solvent.

    Methoxyacetonitrile: A related compound with similar chemical properties and reactivity.

Uniqueness

This compound is unique due to its cyclopropyl ring structure, which imparts distinct chemical and physical properties. This structural feature makes it a valuable intermediate in the synthesis of more complex molecules and enhances its potential for various applications .

Properties

IUPAC Name

2-(1-methoxycyclopropyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-8-6(2-3-6)4-5-7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSMTFJZCYPNBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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